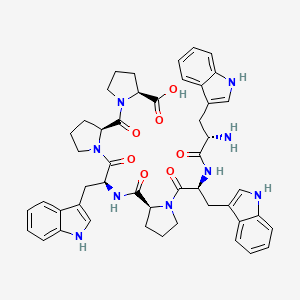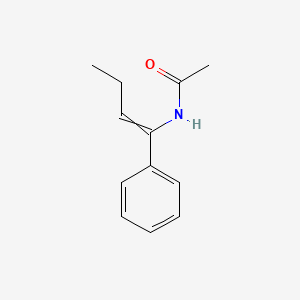
N-(1-Phenylbut-1-en-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Phenylbut-1-en-1-yl)acetamide is an organic compound characterized by the presence of a phenyl group attached to a butenyl chain, which is further connected to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenylbut-1-en-1-yl)acetamide typically involves the reaction of phenylbutenyl derivatives with acetamide under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the acetamide, followed by the addition of the phenylbutenyl halide. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Phenylbut-1-en-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Formation of phenylbutanoic acid or phenylbutanone.
Reduction: Formation of N-(1-Phenylbutyl)acetamide.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
N-(1-Phenylbut-1-en-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(1-Phenylbut-1-en-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Phenylethenyl)acetamide
- N-(1,1’-Biphenyl)-2-ylacetamide
- N-(Prop-2-en-1-yl)acetamide
Uniqueness
N-(1-Phenylbut-1-en-1-yl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
60544-12-9 |
|---|---|
Fórmula molecular |
C12H15NO |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
N-(1-phenylbut-1-enyl)acetamide |
InChI |
InChI=1S/C12H15NO/c1-3-7-12(13-10(2)14)11-8-5-4-6-9-11/h4-9H,3H2,1-2H3,(H,13,14) |
Clave InChI |
FNTSKAYFYGJOMM-UHFFFAOYSA-N |
SMILES canónico |
CCC=C(C1=CC=CC=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


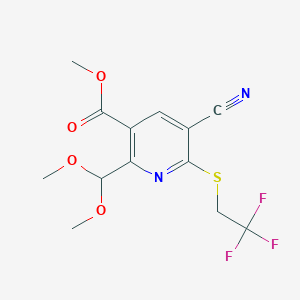
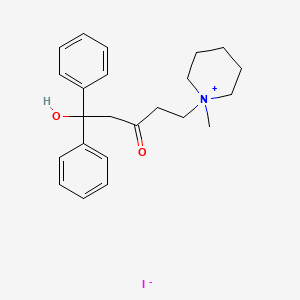
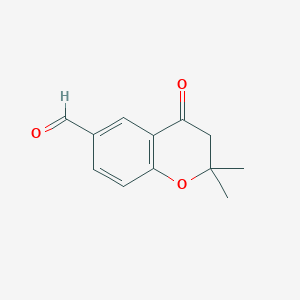
![[(S)-1-Methyl-2-azidoethyl]carbamic acid tert-butyl ester](/img/structure/B12547789.png)
![3-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylpropanenitrile](/img/structure/B12547800.png)
![(2R)-2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane](/img/structure/B12547803.png)
![2,2'-({2-[(Methanesulfonyl)amino]ethyl}azanediyl)diacetic acid](/img/structure/B12547809.png)
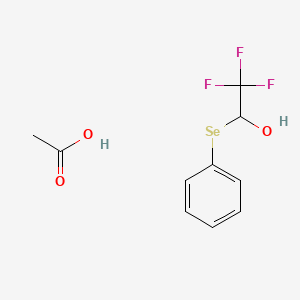
![2-[1-(Dibenzylamino)hept-2-yn-1-yl]phenol](/img/structure/B12547816.png)
![2-{[(Benzyloxy)carbonyl]amino}-3,3-difluoro-2-methylpropanoic acid](/img/structure/B12547821.png)

